molecular formula C24H25N7O4 B2642360 (2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920374-38-5

(2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2642360
CAS No.: 920374-38-5
M. Wt: 475.509
InChI Key: JPQIVQKIWYHMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound A) is a triazolopyrimidine derivative featuring a piperazine linker and multiple methoxyphenyl substituents. Its molecular formula is C₂₄H₂₅N₇O₄, with a molecular weight of 475.509 g/mol and a ChemSpider ID of 20965435 . The structure comprises:

  • A triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidine), which is a bicyclic heteroaromatic system.
  • A 3-methoxyphenyl group attached to the triazole ring.
  • A piperazine ring substituted at the 7-position of the triazolopyrimidine.
  • A 2,4-dimethoxybenzoyl group linked to the piperazine nitrogen.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-17-6-4-5-16(13-17)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)19-8-7-18(34-2)14-20(19)35-3/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQIVQKIWYHMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their coupling with the piperazine and methanone groups. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that joins aryl halides with boronic acids . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H25N7O4C_{24}H_{25}N_{7}O_{4} with a molecular weight of 475.5 g/mol. The structure features a triazole-pyrimidine moiety that is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.

Antitumor Activity

Research has demonstrated that compounds containing triazole and pyrimidine derivatives can exhibit potent antitumor activity. For instance, studies have shown that similar triazole-pyrimidine hybrids possess significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities to the target compound have been reported to inhibit tyrosine kinases and induce apoptosis in cancer cells, suggesting a potential application in cancer therapy .

Antimicrobial Properties

The triazole ring system has been recognized for its broad-spectrum antimicrobial activity. Compounds derived from triazoles have shown efficacy against both bacterial and fungal pathogens. The target compound's structural features may enhance its activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating a valuable application in treating infections resistant to conventional antibiotics .

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may also exhibit neuroprotective properties. Research indicates that certain triazole compounds can act as antagonists at GABA-A receptors, which are crucial in managing neurological disorders such as epilepsy and anxiety . The potential neuroprotective effects of the target compound warrant further investigation in this area.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to the target structure:

  • Antitumor Study : A derivative similar to the target compound was synthesized and evaluated for cytotoxicity against human cancer cell lines. Results indicated IC50 values significantly lower than those of established chemotherapy agents, highlighting its potential as an anticancer agent .
  • Antimicrobial Study : In vitro assays demonstrated that triazole-pyrimidine hybrids exhibited MIC values comparable to or lower than those of standard antibiotics against various pathogenic strains, suggesting their viability as alternatives in antibiotic therapy .

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s functional groups.

Comparison with Similar Compounds

Implications :

  • The CF₃ group in Compound B enhances lipophilicity and metabolic stability but may reduce solubility compared to Compound A’s methoxy groups .
  • The 4-methylphenyl substituent could alter steric interactions in binding pockets compared to the 3-methoxyphenyl group in Compound A.

Piperazine-Containing Heterocycles

Compound C: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (from ) .

  • Key Differences :
    • Core Structure : Lacks the triazolopyrimidine system; instead, it features a thiophene ring linked to a piperazine.
    • Substituents : Uses a trifluoromethylphenyl group instead of methoxyphenyl moieties.

Implications :

  • The thiophene ring introduces distinct electronic properties (aromaticity with sulfur’s polarizability) compared to the triazolopyrimidine core.
  • Piperazine’s role as a flexible linker is conserved, but differences in aromatic systems (thiophene vs. triazolopyrimidine) may influence target selectivity .

Pyrazoline-Based Analogues

Compound D : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (from ) .

  • Key Differences: Core Structure: A pyrazoline ring (five-membered, non-aromatic) instead of the triazolopyrimidine. Substituents: Features 3,4-dimethylphenyl and 4-methoxyphenyl groups.

Implications :

  • Methoxy groups in both compounds may confer similar solubility profiles, but Compound D’s lower molecular weight (~356 g/mol) suggests improved bioavailability .

Comparative Analysis Table

Parameter Compound A (Target) Compound B (Triazolopyrimidine) Compound C (Piperazine-Thiophene) Compound D (Pyrazoline)
Core Structure Triazolopyrimidine Triazolopyrimidine Thiophene-Piperazine Pyrazoline
Key Substituents 3-Methoxyphenyl, 2,4-Dimethoxy 4-Methylphenyl, CF₃-Ph Trifluoromethylphenyl 4-Methoxyphenyl
Molecular Weight 475.51 g/mol ~492 g/mol Not Reported 356 g/mol
Electronic Effects Electron-donating (OCH₃) Electron-withdrawing (CF₃) Mixed (Thiophene + CF₃) Electron-donating (OCH₃)
Potential Applications Kinase inhibition, CNS targets Enzyme inhibition Receptor modulation Anti-inflammatory

Research Findings and Implications

  • Structural Flexibility : Compound A’s piperazine linker and methoxy groups balance rigidity and solubility, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical .
  • Substituent Impact : The 3-methoxyphenyl group in Compound A may enhance binding to serotonin or dopamine receptors compared to Compound B’s 4-methylphenyl group, which prioritizes steric bulk over electronic donation .

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on available research.

Structural Overview

The compound consists of several key structural components:

  • Dimethoxyphenyl group : This moiety is known for its role in enhancing lipophilicity and biological interactions.
  • Piperazine moiety : Commonly found in many pharmacologically active compounds, it is associated with various receptor interactions.
  • Triazolopyrimidine framework : This structure is linked to diverse biological activities, including anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yield and purity. The mechanism of action is hypothesized to involve:

  • Interaction with specific biological targets such as enzymes and receptors.
  • Modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is beneficial:

Compound NameStructureBiological Activity
Compound ASimilar to triazolopyrimidineAnticancer (inhibits HDAC)
Compound BContains piperazineNeuroactive (serotonin receptor modulator)
Compound CRelated phenolic structureAntioxidant (DPPH scavenging)

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related triazole derivatives provides valuable insights:

  • A study demonstrated that triazole-based compounds exhibited significant cytotoxicity against leukemia cell lines at concentrations as low as 10 µM .
  • Another investigation highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives against various cancers .

Future Research Directions

Given the promising structural characteristics of This compound , future research should focus on:

  • Conducting biological assays to evaluate its efficacy against specific cancer types.
  • Investigating its mechanism of action through molecular docking studies.
  • Exploring its safety profile through toxicological assessments.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with a multi-step synthesis involving: (i) Cyclocondensation of substituted pyrimidine precursors with triazole-forming agents under reflux conditions (e.g., ethanol at 80°C for 8–12 hours) . (ii) Piperazine coupling via Buchwald-Hartwig amination or nucleophilic substitution, using Pd catalysts or base-mediated reactions . (iii) Final methanone formation via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.
  • Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts. Reaction time and temperature should be calibrated using Design of Experiments (DoE) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Methods :
  • NMR : Compare 1H^1H, 13C^{13}C, and 2D-COSY spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~550–570 g/mol based on substituents) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous triazolo-pyrimidine systems .

Q. What are the standard protocols for assessing solubility and stability in biological buffers?

  • Protocol : (i) Prepare stock solutions in DMSO (10 mM) and dilute into PBS (pH 7.4) or simulated gastric fluid (pH 2.0). (ii) Use dynamic light scattering (DLS) to monitor aggregation over 24 hours. (iii) Quantify degradation via LC-MS at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy substituents on biological activity?

  • Design : (i) Synthesize derivatives with methoxy groups at positions 2, 3, or 4 on the phenyl rings. (ii) Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays. (iii) Correlate substituent position with IC50_{50} values; statistical analysis (ANOVA) to identify significant trends .

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

  • Approach : (i) Perform molecular docking (AutoDock Vina, Schrödinger) against homology models of target proteins. (ii) Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories. (iii) Apply machine learning (e.g., Random Forest) to predict off-target interactions using ChEMBL bioactivity data .

Q. How should contradictory data from in vitro vs. in vivo efficacy studies be analyzed?

  • Resolution : (i) Verify assay conditions (e.g., ATP concentration in kinase assays). (ii) Assess pharmacokinetic parameters (Cmax_{max}, AUC) in rodent models to identify bioavailability limitations. (iii) Use transcriptomics (RNA-seq) to evaluate target engagement in vivo .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

  • Workflow : (i) Incubate the compound with liver microsomes (human/rat) and NADPH. (ii) Use UPLC-QTOF-MS to detect phase I/II metabolites. (iii) Compare fragmentation patterns with databases (e.g., MetFrag) to propose structures .

Q. How can environmental fate and ecotoxicity be evaluated for this compound?

  • Guidelines : (i) Measure logP (octanol-water partition coefficient) to predict bioaccumulation. (ii) Conduct OECD 301D biodegradation tests. (iii) Use zebrafish embryos (OECD 236) for acute toxicity screening .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response data in high-throughput screens?

  • Models :
  • Four-parameter logistic regression (Hill equation) to calculate EC50_{50} and Hill slope.
  • Bayesian hierarchical models to account for plate-to-plate variability .
    • Software : GraphPad Prism, R packages (drc, brms).

Q. How can researchers differentiate between on-target and off-target effects in phenotypic assays?

  • Strategies :
    (i) CRISPR/Cas9 knockout of the putative target gene.
    (ii) Use orthogonal assays (e.g., thermal shift assay for target engagement).
    (iii) Chemoproteomics (ABPP) to identify off-target protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.